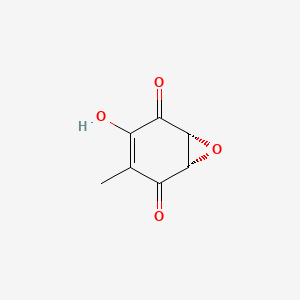

(Rac)-Terreic acid

Description

Terreic acid has been reported in Aspergillus terreus and Aspergillus flavipes with data available.

antibiotic metabolite of mold Aspergillus terreus; RN given refers to (1R)-isomer; structure

Properties

IUPAC Name |

(1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFNSNUJZOYXFC-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2C(C1=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)[C@H]2[C@@H](C1=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879070 | |

| Record name | Terreic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-40-4 | |

| Record name | (1R,6S)-3-Hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terreic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terreic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Oxabicyclo(4.1.0)hept-3-ene-2,5-dione, 3-hydroxy-4-methyl-, (1R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERREIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM2Y0DRJ7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The (Rac)-Terreic Acid Biosynthesis Pathway from 6-MSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of (Rac)-Terreic acid, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), originating from the precursor 6-methylsalicylic acid (6-MSA). The pathway, elucidated primarily in the fungus Aspergillus terreus, involves a dedicated gene cluster encoding a suite of enzymes that catalyze a series of oxidative transformations. This document summarizes the current understanding of the pathway, presents available data, and outlines the experimental methodologies used in its characterization.

Core Biosynthetic Pathway

The biosynthesis of terreic acid from 6-MSA is a multi-step enzymatic cascade. The initial precursor, 6-MSA, is itself a polyketide synthesized by a 6-methylsalicylic acid synthase (6-MSAS).[1][2] The subsequent conversion to terreic acid involves decarboxylation, a series of hydroxylations, and oxidative cyclization. A gene cluster in Aspergillus terreus has been identified and characterized to be responsible for this intricate process.[1][2]

The key enzymes encoded by this cluster are:

-

AtX: A 6-methylsalicylic acid synthase (6-MSAS) responsible for the synthesis of the 6-MSA precursor.[1][2]

-

AtA: A salicylate 1-monooxygenase that catalyzes the decarboxylative hydroxylation of 6-MSA.

-

AtE and AtG: Cytochrome P450 monooxygenases involved in subsequent hydroxylation steps.

-

AtD: A putative cyclooxygenase.

-

AtC: A GMC oxidoreductase that catalyzes the final oxidation step to yield terreic acid.

The heterologous expression of this pathway in Pichia pastoris has been instrumental in elucidating the function of these enzymes and the sequence of intermediates.[1]

Quantitative Data

While the elucidation of the terreic acid biosynthetic pathway represents a significant advancement, detailed quantitative data such as enzyme kinetics and production titers are not extensively reported in publicly available literature. The following table summarizes the qualitative and semi-quantitative findings from key studies. Further research is required to fully characterize the enzymatic parameters and optimize production yields.

| Enzyme | Substrate | Product | Enzyme Class | Observed Production / Accumulation | Reference |

| AtX | Acetyl-CoA + 3x Malonyl-CoA | 6-Methylsalicylic acid (6-MSA) | Polyketide Synthase (PKS) | 2.2 g/L of 6-MSA in engineered Pichia pastoris | [1] |

| AtA | 6-Methylsalicylic acid | 3-Methylcatechol | Salicylate 1-monooxygenase | Accumulation of 6-MSA in atA deletion mutant of A. terreus | [2] |

| AtE/AtG | 3-Methylcatechol | 3-Methyl-1,2,4-benzenetriol | Cytochrome P450 monooxygenase | Intermediate identified in heterologous expression system | [1] |

| AtD | 3-Methyl-1,2,4-benzenetriol | Terremutin | Cyclooxygenase | Intermediate identified in heterologous expression system | [1] |

| AtC | Terremutin | (Rac)-Terreic acid | GMC oxidoreductase | Accumulation of terremutin in atC deletion mutant of A. terreus | [2] |

Experimental Protocols

The following sections provide generalized methodologies for the key experiments used to investigate the (Rac)-Terreic acid biosynthesis pathway, based on the descriptions in the primary literature.

Fungal Cultivation and Metabolite Extraction from Aspergillus terreus

-

Culture Conditions: Aspergillus terreus strains (wild-type and gene deletion mutants) are typically cultivated on a suitable solid or liquid medium, such as Yeast Extract Agar (YAG) or Potato Dextrose Broth (PDB), to promote secondary metabolite production. Cultures are incubated at a controlled temperature (e.g., 28-30°C) for a period of 7-14 days.

-

Extraction: The fungal mycelium and agar are typically extracted with an organic solvent such as ethyl acetate. The organic extract is then dried under reduced pressure. The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol) for subsequent analysis.

Generation of Gene Deletion Mutants in Aspergillus terreus

-

Vector Construction: A gene replacement cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene) flanked by the 5' and 3' untranslated regions (UTRs) of the target gene.

-

Protoplast Transformation: Protoplasts of A. terreus are generated by enzymatic digestion of the fungal cell wall. The gene replacement cassette is then introduced into the protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation.

-

Selection and Verification: Transformed protoplasts are regenerated on a selective medium. Successful gene deletion mutants are identified and verified by PCR and Southern blot analysis.

Heterologous Expression of the Biosynthetic Pathway in Pichia pastoris

-

Gene Cloning and Vector Construction: The open reading frames of the terreic acid biosynthetic genes (atA, atC, atD, atE, atG) are amplified from A. terreus cDNA. Each gene is then cloned into a suitable P. pastoris expression vector, often under the control of an inducible promoter such as the alcohol oxidase 1 (AOX1) promoter. For the initial step, the atX gene, encoding the 6-MSAS, is co-expressed with a phosphopantetheinyl transferase (e.g., npgA from Aspergillus nidulans) to ensure its activation.[1]

-

Yeast Transformation: The expression cassettes are linearized and transformed into a suitable P. pastoris host strain (e.g., GS115) by electroporation.

-

Selection and Expression: Transformants are selected on an appropriate selective medium. For protein expression, selected clones are grown in a buffered glycerol-complex medium (BMGY) and then transferred to a buffered methanol-complex medium (BMMY) to induce gene expression.

-

Metabolite Analysis: The culture supernatant and cell pellets are extracted and analyzed for the production of terreic acid and its intermediates.

HPLC-MS Analysis of Metabolites

-

Chromatography: The separation of 6-MSA, terreic acid, and other intermediates is typically performed on a C18 reversed-phase HPLC column.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly used.

-

Detection: A diode array detector (DAD) can be used for UV-Vis detection of the aromatic intermediates. Mass spectrometry (MS) is used for the identification and confirmation of the compounds based on their mass-to-charge ratio (m/z).

Visualizations

(Rac)-Terreic Acid Biosynthesis Pathway

References

(Rac)-Terreic Acid: A Technical Guide to its Natural Product Discovery and Fungal Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Terreic acid, a quinone epoxide natural product, has garnered significant attention in the scientific community for its diverse biological activities, including its roles as an antibacterial agent and a selective inhibitor of Bruton's tyrosine kinase (Btk). This technical guide provides an in-depth overview of the discovery, natural source, isolation, and characterization of Terreic acid, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its biosynthetic pathway.

Discovery and Natural Source

Terreic acid was first discovered in 1949 as a metabolite produced by the filamentous fungus Aspergillus terreus.[1] This soil-dwelling fungus is a well-known producer of a variety of secondary metabolites.[2] Specifically, Aspergillus terreus strain Y-8980, isolated from a soil sample in Japan, has been identified as a producer of Terreic acid.[1]

Biosynthesis of Terreic Acid

The biosynthesis of Terreic acid in Aspergillus terreus begins with the precursor 6-methylsalicylic acid (6-MSA). A dedicated gene cluster in the fungal genome encodes the enzymatic machinery for this multi-step pathway.[2][3][4] The key intermediates in the pathway have been identified through molecular genetic studies and heterologous expression experiments.[5][6][7]

The proposed biosynthetic pathway involves the following key enzymatic steps:

-

6-Methylsalicylic acid (6-MSA) synthesis: The pathway is initiated by a polyketide synthase (AtX) that produces 6-MSA.[2][5]

-

Decarboxylative hydroxylation: 6-MSA is converted to 3-methylcatechol by a salicylate 1-monooxygenase (AtA).[5][6]

-

Hydroxylation: A cytochrome P450 monooxygenase (AtE), with assistance from another P450 monooxygenase (AtG), hydroxylates 3-methylcatechol to form 3-methyl-1,2,4-benzenetriol.[5][6]

-

Epoxidation and Hydroxyl Oxidation: A cyclooxygenase (AtD) catalyzes the formation of terremutin through epoxidation and hydroxyl oxidation of 3-methyl-1,2,4-benzenetriol.[5][6]

-

Final Oxidation: The final step involves the oxidation of a hydroxyl group in terremutin by a glucose-methanol-choline oxidoreductase (AtC) to yield Terreic acid.[5][6]

Caption: Proposed biosynthetic pathway of Terreic acid from 6-methylsalicylic acid in Aspergillus terreus.

Experimental Protocols

Isolation and Purification of Terreic Acid from Aspergillus terreus

-

Cultivation: Aspergillus terreus (e.g., strain Y-8980) is cultivated in a suitable liquid medium, such as a sucrose-yeast extract broth.[1] The fermentation is carried out under appropriate conditions of temperature, pH, and aeration to promote the production of secondary metabolites. While specific yields for Terreic acid are not widely reported, various fermentation strategies for other metabolites from A. terreus have achieved yields in the g/L range.[8][9][10][11][12]

-

Extraction: After an appropriate incubation period, the culture broth is harvested. The pH of the broth is adjusted to approximately 2.4-2.6.[1] The acidified broth is then subjected to solvent extraction using a sequence of organic solvents, typically chloroform, followed by ethyl acetate, and then n-butanol.[1]

-

Crystallization: The organic extracts containing the crude Terreic acid are combined and concentrated. The crude product is then subjected to charcoal treatment to remove impurities.[1] Crystallization from a suitable solvent system, such as chloroform and ethyl acetate, yields purified Terreic acid.[1]

Caption: General workflow for the isolation and purification of Terreic acid from Aspergillus terreus.

Data Presentation

Spectroscopic Data

The structure of Terreic acid has been confirmed by spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Terreic Acid

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 182.0 |

| 2 | - | 138.0 |

| 3 | 7.0 (s) | 135.0 |

| 4 | - | 187.0 |

| 5 | 3.8 (d, J=4.0 Hz) | 55.0 |

| 6 | 3.6 (d, J=4.0 Hz) | 54.0 |

| 7 (CH₃) | 2.0 (s) | 8.0 |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here are representative values.

Biological Activity Data

Terreic acid exhibits a range of biological activities, with notable inhibitory effects on both bacterial enzymes and a key human kinase.

Table 2: Biological Activity of Terreic Acid

| Target/Organism | Assay Type | Value | Reference(s) |

| Bruton's tyrosine kinase (Btk) | Inhibition of PKC-Btk PH domain interaction | IC₅₀ ≈ 100 µM | |

| Inhibition of DNA synthesis in B cells | IC₅₀ ≈ 1.5 µM | ||

| Inhibition of TNF-α secretion | IC₅₀ ≈ 7 µM | ||

| Inhibition of IL-2 secretion | IC₅₀ ≈ 3 µM | ||

| MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) | Bacterial growth inhibition (E. coli) | IC₅₀ = 47-92 µM | |

| Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 25-100 µg/mL | [1] |

| Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | 25-100 µg/mL | [1] |

| Xanthomonas oryzae | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | [1] |

| Xanthomonas citri | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [1] |

| Mice | Acute toxicity | LD₅₀ = 75 mg/kg (i.p. and i.v.) | [1] |

Conclusion

This technical guide has summarized the key information regarding the discovery, natural source, biosynthesis, and biological activity of (rac)-Terreic acid. The provided data and experimental outlines offer a valuable resource for researchers in natural product chemistry, drug discovery, and microbiology. Further research to optimize fermentation yields and fully elucidate the mechanisms of action of this intriguing fungal metabolite is warranted.

References

- 1. Studies on terreic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Genetic Characterization of Terreic Acid Pathway in Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Genetic Characterization of Terreic Acid Pathway in Aspergillus terreus (Journal Article) | OSTI.GOV [osti.gov]

- 4. Molecular genetic characterization of terreic acid pathway in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous pathway assembly reveals molecular steps of fungal terreic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological and Therapeutic Applications of Gallic Acid Produced by Aspergillus terreus PQ344456 Using Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetic Acid Production from Aspergillus terreus Isolated from Some Agricultural Soils Collected from Selected Locations within the North Gondar Zone, Amhara Region, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Process development of itaconic acid production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(Rac)-Terreic acid chemical structure and stereochemistry

This guide provides an in-depth overview of the chemical structure, stereochemistry, and key identifiers of (Rac)-Terreic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

(Rac)-Terreic acid is the racemic form of Terreinic acid, a natural product produced by the fungus Aspergillus terreus.[1] The molecule is a bicyclic compound featuring a quinone epoxide moiety.[2] Its systematic IUPAC name is (±)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione.

The core structure consists of a six-membered ring fused to an epoxide ring. The six-membered ring contains two ketone groups, a hydroxyl group, and a methyl group attached to a carbon-carbon double bond. The presence of two stereocenters at the epoxide ring carbons (C1 and C6) gives rise to enantiomers.

The naturally occurring form is the (-)-enantiomer, specifically (1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione.[1][2][3] (Rac)-Terreic acid, as the name implies, is a 1:1 mixture of the (1R,6S) and (1S,6R) enantiomers.

Key Structural Features:

-

Quinone Epoxide Core: This functional group is crucial for its biological activity.

-

Two Stereocenters: Located at the carbons of the epoxide ring.

-

Enolic Hydroxyl Group: Contributes to its acidic nature.

Below is a diagram illustrating the chemical structure of one of the enantiomers of Terreinic acid. (Rac)-Terreic acid would be an equal mixture of this structure and its mirror image.

Physicochemical Data and Identifiers

This section summarizes the key physicochemical properties and chemical identifiers for Terreinic acid, which are applicable to the racemic mixture.

| Property | Value |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154.12 g/mol [3] |

| Appearance | Pale yellow solid[4] |

| Melting Point | 127-127.5 °C[4] |

| pKa | 4.5[4] |

| Solubility | Soluble in DMSO (10 mg/ml), ethanol, methanol, and water (5 mg/ml).[2] Also soluble in ether, acetone, and hot cyclohexane. Slightly soluble in water. |

| UV max (in Ethanol) | 213, 316 nm[2] |

| Optical Rotation ([α]D) | For (-)-Terreic acid: Varies with solvent. -16.6° (chloroform), +74.3° (pH 7 phosphate buffer). For (Rac)-Terreic acid, the net rotation is zero. |

| Identifier | Value |

| IUPAC Name | (1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione[1][2][5] |

| SMILES | CC1=C(C(=O)[C@H]2--INVALID-LINK--O2)O[1][4][5][6][7] |

| InChI | InChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3/t6-,7+/m1/s1[2][5][6] |

| InChIKey | ATFNSNUJZOYXFC-RQJHMYQMSA-N[2][5][6] |

| CAS Number | 121-40-4 (for (-)-Terreic acid)[2][3] |

| PubChem CID | 91437[5][6] |

Synthesis and Experimental Protocols

The synthesis of (Rac)-Terreic acid has been reported in the literature. A common approach involves the epoxidation of a suitable precursor, such as 2-hydroxy-3-methyl-p-benzoquinone.

A detailed experimental protocol for the synthesis of racemic Terreinic acid can be found in the work of Rashid and Read (1967). An alternative synthesis and a method for the resolution of the isomers were later described by Sheehan and Lo (1974).

The general workflow for a synthetic route to (Rac)-Terreic acid is outlined below.

Biological Activity and Signaling Pathways

Terreic acid has been shown to possess a range of biological activities, including antibacterial and antitumor effects.[1] It is known to be an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[1][2] The inhibitory action of Terreinic acid on BTK is a subject of interest in the development of novel therapeutics.

The interaction of Terreinic acid with the BTK signaling pathway can be visualized as follows:

Conclusion

(Rac)-Terreic acid, as a racemic mixture of a biologically active natural product, presents a valuable subject for chemical and pharmacological research. Its well-defined structure, coupled with its known inhibitory effects on key signaling pathways, makes it a compound of interest for drug discovery and development. This guide provides a foundational understanding of its chemical properties and biological context, serving as a resource for further investigation.

References

- 1. (1R,6S)-3-Hydroxy-4-methyl-7-oxabicyclo(4.1.0)hept-3-ene-2,5-dione | C7H6O4 | CID 91437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. Terreic acid|lookchem [lookchem.com]

- 5. PubChemLite - Terreic acid (C7H6O4) [pubchemlite.lcsb.uni.lu]

- 6. terreic acid - Wikidata [wikidata.org]

- 7. terreic acid [stenutz.eu]

Spectroscopic Data of (Rac)-Terreic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for racemic terreic acid, a molecule of significant interest in natural product synthesis and drug discovery. The information presented herein is intended to serve as a detailed reference for researchers engaged in the identification, characterization, and development of terreic acid and its analogues.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (Rac)-Terreic acid, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (Rac)-Terreic Acid.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.87 | s | - | H-6 |

| 3.89 | d | 3.35 | H-2 |

| 3.86 | d | 3.9 | H-1 |

| 1.93 | s | - | CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for (Rac)-Terreic Acid.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 190.79 | C | C-4 |

| 187.55 | C | C-5 |

| 151.92 | C | C-3 |

| 120.45 | C | C-6 |

| 53.84 | CH | C-1 |

| 51.63 | CH | C-2 |

| 8.85 | CH₃ | CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for (Rac)-Terreic Acid.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (hydroxyl) |

| ~1680 | C=O (quinone carbonyl) |

| ~1640 | C=C (alkene) |

| ~1250 | C-O (epoxide) |

Sample Preparation: KBr disc

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (Rac)-Terreic Acid.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 155.0395 | 155.0358 |

Ionization Technique: Fast Atom Bombardment (FAB)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of (Rac)-Terreic acid is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. The acquisition parameters typically include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-12 ppm, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The spectral width is set to approximately 200-220 ppm. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (Rac)-Terreic acid is obtained using the potassium bromide (KBr) disc method. A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent disc using a hydraulic press. The KBr disc is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra are acquired using a Fast Atom Bombardment (FAB) mass spectrometer. A small amount of the sample is dissolved in a suitable matrix (e.g., m-nitrobenzyl alcohol) and applied to the FAB probe tip. The sample is then ionized by a high-energy beam of xenon or argon atoms. The resulting ions are analyzed by a high-resolution mass analyzer to determine the accurate mass-to-charge ratio of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like (Rac)-Terreic acid.

(Rac)-Terreic Acid: A Comprehensive Technical Guide on its Antibiotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Enigmatic Case of MurA as a Target

In Vitro Inhibition of MurA

Initial investigations into the antibiotic mechanism of terreic acid focused on its structural similarity to fosfomycin, a known covalent inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1] MurA catalyzes the first committed step in bacterial cell wall biosynthesis, making it an attractive target for antibiotics.

Studies on MurA from Enterobacter cloacae and Escherichia coli revealed that terreic acid is a time-dependent, covalent inhibitor of the enzyme.[1][2] The mechanism involves the covalent attachment of the terreic acid quinine ring to the thiol group of the active site cysteine residue (Cys115), the same residue targeted by fosfomycin.[1][2] Kinetic analysis demonstrated that this inactivation is dependent on the presence of the substrate UDP-N-acetylglucosamine (UNAG).[2]

Table 1: Quantitative Data for MurA Inhibition by Terreic Acid

| Parameter | Value | Organism/Conditions |

| IC50 | 14 ± 0.6 µM | E. cloacae MurA, pre-incubation with 0.1 mM UNAG for 8 minutes |

| kinact | 130 ± 5.5 M-1s-1 | E. cloacae MurA, in the presence of saturating UNAG |

Data sourced from Han et al., 2010.[1]

The interaction of terreic acid with MurA, however, differs structurally from that of fosfomycin. While the MurA-fosfomycin complex maintains a closed conformation, the binding of terreic acid forces the enzyme into an open conformation, leading to the release of UNAG.[2]

Figure 1: Proposed mechanism of MurA inhibition by terreic acid.

Contradictory In Vivo Evidence

Despite the compelling in vitro data, further research cast doubt on MurA being the primary cellular target of terreic acid's antibiotic activity. Key findings that challenge the MurA-centric model include:

-

Lack of Protection by MurA Overexpression: Overexpression of MurA in E. coli conferred resistance to fosfomycin but failed to protect the cells from the effects of terreic acid.[3] This suggests that the antibacterial action of terreic acid is not solely dependent on MurA inhibition.

-

Bacteriostatic vs. Bactericidal Effect: Flow cytometry studies revealed that terreic acid is primarily bacteriostatic, halting cell growth without causing significant cell lysis.[3][4] This is in contrast to the bactericidal action of fosfomycin, which leads to cell death through the disruption of cell wall synthesis.[3][4]

These in vivo observations strongly indicate that while terreic acid can inhibit MurA in a test tube, its antibiotic effect in a living bacterium is likely due to its interaction with other cellular targets.

GlmU: A More Plausible In Vivo Target

Recent evidence points to the bifunctional enzyme N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase (GlmU) as a key in vivo target of terreic acid.[5] GlmU is an essential enzyme in prokaryotes, catalyzing the final two steps in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for both peptidoglycan and lipopolysaccharide (LPS) synthesis.[6]

Inhibition of GlmU Acetyltransferase Activity

Studies have shown that terreic acid inhibits the acetyltransferase activity of the E. coli GlmU enzyme.[5] This inhibition was found to be competitive with respect to acetyl-CoA (AcCoA) and uncompetitive with respect to glucosamine-1-phosphate (GlcN-1-P).[7]

Table 2: Quantitative Data for GlmU Inhibition by Terreic Acid

| Parameter | Value | Organism/Conditions |

| IC50 | 44.24 ± 1.85 µM | E. coli GlmU acetyltransferase activity |

| Ki (AcCoA) | 40.29 ± 3.54 µM | E. coli GlmU, competitive inhibition |

| αKi (GlcN-1-P) | 41.94 ± 4.99 µM | E. coli GlmU, uncompetitive inhibition |

Data sourced from Sharma et al., 2016.[5][7]

The inhibition of GlmU by terreic acid provides a more consistent explanation for its observed bacteriostatic effect. By limiting the pool of UDP-GlcNAc, terreic acid can simultaneously impede the synthesis of both the cell wall and the outer membrane (in Gram-negative bacteria), leading to a halt in growth and division. Furthermore, the inhibition of GlmU has been linked to the suppression of biofilm formation in E. coli.[5][8]

Figure 2: Inhibition of the GlmU pathway by terreic acid.

Current Understanding and Future Directions

The available evidence strongly suggests that the antibiotic activity of terreic acid is not due to the inhibition of a single target but rather a more complex mechanism involving multiple cellular components. While MurA is a confirmed in vitro target, its in vivo relevance is questionable. The inhibition of GlmU provides a more compelling explanation for the observed bacteriostatic effects and antibiofilm activity.

It is plausible that terreic acid, as a reactive quinone epoxide, interacts with multiple nucleophilic residues in various proteins, leading to a cascade of cellular effects that culminate in the cessation of growth. The lack of specific information on the racemic form, (Rac)-Terreic acid, suggests that studies have primarily utilized the naturally occurring enantiomer. Future research should focus on:

-

Proteomic and Transcriptomic Analyses: To identify the full spectrum of cellular targets of terreic acid in bacteria.

-

Structural Studies: To elucidate the precise molecular interactions between terreic acid and GlmU.

-

Comparative Studies: To investigate potential differences in the mechanism of action of racemic versus enantiomerically pure terreic acid.

Experimental Protocols

MurA Inhibition Assay (Malachite Green Assay)

This assay quantifies the inhibition of MurA by measuring the release of inorganic phosphate (Pi) from the enzymatic reaction.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

MurA Enzyme: Purified MurA from the desired bacterial species.

-

Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).

-

Inhibitor: Terreic acid dissolved in DMSO.

-

Malachite Green Reagent: For colorimetric detection of Pi.

-

-

IC50 Determination:

-

Prepare a reaction mixture containing assay buffer and UNAG (e.g., 0.1 mM).

-

Add serial dilutions of terreic acid to the wells of a 96-well plate.

-

Add the MurA enzyme and pre-incubate for a defined period (e.g., 8 minutes) at room temperature.

-

Initiate the reaction by adding PEP (e.g., 1 mM).

-

Incubate at 37°C for a set time (e.g., 10-30 minutes).

-

Stop the reaction and add the malachite green reagent to measure the amount of released Pi by reading the absorbance at ~620-650 nm.

-

Plot the percentage of MurA activity against the logarithm of the terreic acid concentration to determine the IC50 value.[1][3]

-

-

kinact Determination:

-

Incubate MurA (e.g., 5.0 µM) with varying concentrations of UNAG and terreic acid.

-

At different time intervals, remove aliquots and add them to an assay mixture containing MurA, PEP, and UNAG to measure the residual MurA activity.

-

Determine the observed inactivation rate constants (kobs) by fitting the data to a single-exponential decay equation.

-

The second-order inactivation rate constant (kinact) is obtained by plotting kobs against the inhibitor concentration.[1]

-

GlmU Acetyltransferase Inhibition Assay

This is an absorbance-based assay to screen for inhibitors of the acetyltransferase activity of GlmU.

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2.

-

GlmU Enzyme: Purified bifunctional GlmU enzyme.

-

Substrates: Acetyl-CoA (AcCoA) and glucosamine-1-phosphate (GlcN-1-P).

-

Inhibitor: Terreic acid dissolved in DMSO.

-

Detection Reagent: e.g., DTNB (Ellman's reagent) to detect the release of Coenzyme A.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, GlmU enzyme, and varying concentrations of terreic acid.

-

Add one of the substrates (e.g., GlcN-1-P).

-

Initiate the reaction by adding the second substrate (e.g., AcCoA).

-

Monitor the increase in absorbance at ~412 nm due to the reaction of the released CoA with DTNB.

-

Calculate the initial reaction velocities and determine the IC50 and inhibition constants (Ki) by fitting the data to appropriate kinetic models.[5][9]

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

-

Inoculum Preparation:

-

From a fresh agar plate, suspend 3-5 bacterial colonies in a suitable broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized suspension to the final inoculum density (e.g., 5 x 105 CFU/mL).

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of terreic acid in the broth.

-

Include a growth control well (broth and inoculum, no inhibitor) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial inoculum.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Reading:

Flow Cytometry for Bacteriostatic/Bactericidal Determination

This technique can differentiate between live, dead, and membrane-compromised bacterial cells to assess the effect of an antibiotic.

-

Sample Preparation:

-

Treat bacterial cultures with terreic acid at various concentrations (e.g., MIC, 2x MIC, 4x MIC) for a defined period.

-

Include an untreated control and a positive control for bactericidal activity (e.g., fosfomycin).

-

-

Staining:

-

Harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., PBS).

-

Stain the cells with a combination of fluorescent dyes that differentiate based on membrane integrity, such as SYTO 9 (stains all cells) and propidium iodide (stains only cells with compromised membranes).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell populations based on their fluorescence signals to quantify the percentage of live, dead, and injured cells in each treatment group.

-

A significant increase in the propidium iodide-positive population indicates a bactericidal effect, while a halt in the increase of the total cell count without a significant increase in dead cells suggests a bacteriostatic effect.

-

Figure 3: A logical workflow for the investigation of a novel antibiotic's mechanism of action.

References

- 1. The Fungal Product Terreic Acid is a Covalent Inhibitor of the Bacterial Cell Wall Biosynthetic Enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Escherichia coli N-Acetylglucosamine-1-Phosphate-Uridyltransferase/Glucosamine-1-Phosphate-Acetyltransferase (GlmU) Inhibitory Activity of Terreic Acid Isolated from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the E. coli bifunctional GlmU acetyltransferase active site with substrates and products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. m.youtube.com [m.youtube.com]

(Rac)-Terreic Acid as a Bruton's Tyrosine Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (Rac)-Terreic acid, a naturally occurring quinone epoxide, and its function as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3][4] Terreic acid has been identified as a specific inhibitor of BTK's enzymatic activity, offering a valuable tool for studying BTK function.[5][6][7]

Mechanism of Action

Terreic acid exhibits a multi-faceted mechanism for inhibiting BTK. Primarily, it functions by disrupting the protein-protein interaction between Protein Kinase C (PKC) and the Pleckstrin Homology (PH) domain of BTK.[5][6] This interaction is crucial for the proper localization and activation of BTK. By blocking this association, Terreic acid prevents the downstream signaling cascade.

Furthermore, Terreic acid directly inhibits the catalytic (autophosphorylation) activity of BTK in a dose-dependent manner.[5][6] The molecule is a quinone epoxide, suggesting a potential for covalent modification of nucleophilic residues.[8] While the precise mechanism on BTK has not been fully elucidated, it is proposed that Terreic acid may covalently attach to one or more of the five cysteine residues within the BTK PH domain, inducing a conformational change that hinders both PKC interaction and catalytic function.[8] This is analogous to its known covalent mechanism on the bacterial enzyme MurA, where it modifies a key cysteine residue.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Status of Bruton's Tyrosine Kinase Inhibitor Development and Use in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Terreic acid, a quinone epoxide inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terreic acid, a quinone epoxide inhibitor of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Fungal Product Terreic Acid is a Covalent Inhibitor of the Bacterial Cell Wall Biosynthetic Enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Aspergillus terreus Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillus terreus, a ubiquitous filamentous fungus found in diverse terrestrial and marine environments, is a prolific producer of a vast and structurally diverse array of secondary metabolites. These natural products exhibit a wide spectrum of potent biological activities, positioning A. terreus as a cornerstone in natural product research and drug discovery. Historically, this fungus is most renowned for its production of lovastatin, the first commercially successful statin drug that revolutionized cholesterol management. Beyond this landmark discovery, research has unveiled a treasure trove of other bioactive compounds, including polyketides, terpenoids, alkaloids, and butyrolactones. These metabolites have demonstrated significant potential in various therapeutic areas, exhibiting anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibiting properties. This technical guide provides an in-depth exploration of the major secondary metabolites isolated from A. terreus, their characterized biological activities, and the underlying molecular mechanisms. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key bioassays, and visual diagrams of critical signaling pathways to offer a comprehensive resource for researchers in pharmacology, medicinal chemistry, and biotechnology.

Introduction

The fungal kingdom is a rich and largely untapped source of novel chemical entities with profound biological activities. Among the myriad of fungal species, Aspergillus terreus has distinguished itself as a particularly valuable producer of secondary metabolites. These compounds are not essential for the primary growth of the fungus but play crucial roles in ecological interactions, such as defense and communication. For human applications, they represent a vast chemical library, honed by evolution, with immense therapeutic potential.

The journey of A. terreus into pharmaceutical prominence began with the discovery of lovastatin, a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This discovery not only provided a powerful tool against cardiovascular disease but also spurred intensive investigation into the full metabolic capabilities of this fungus. Subsequent studies have led to the isolation and characterization of hundreds of compounds, revealing a broad range of bioactivities that continue to inspire new avenues of research and development. This guide aims to consolidate current knowledge on these activities, providing the technical detail necessary for scientists to build upon existing work and explore new frontiers in drug development based on A. terreus metabolites.

Major Classes and Biological Activities of Secondary Metabolites

Aspergillus terreus produces a rich diversity of secondary metabolites, which can be broadly categorized into several major chemical classes. Each class contains numerous compounds with distinct and often potent biological activities.

Anticancer and Cytotoxic Activity

Several metabolites from A. terreus have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in cancer cells.

Key Metabolites: Terrein, Butyrolactone I, Terrecyclic Acid A, Gliotoxin, Terretonin N.

Mechanism of Action: A primary mechanism for the anticancer activity of these compounds is the induction of the intrinsic apoptotic pathway. For instance, gliotoxin has been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspase enzymes (caspase-9 and the executioner caspase-3) that dismantle the cell.[1] Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the characteristic morphological changes of apoptosis.[2][3]

References

(Rac)-Terreic Acid: A Technical Whitepaper on Anticancer and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Terreic acid, a racemic mixture of the naturally occurring fungal metabolite Terreic acid, has demonstrated potential as an anticancer agent. This technical guide synthesizes the available scientific information regarding its cytotoxic and antitumor properties. While specific quantitative data such as IC50 values and detailed in vivo survival statistics are not extensively documented in publicly available literature, existing studies indicate bioactivity against cervical carcinoma and in a murine ascites tumor model. This document provides a comprehensive overview of its known effects, detailed experimental protocols for its further investigation, and a proposed mechanism of action based on its chemical structure as a quinone epoxide.

Introduction

Terreic acid, a quinone epoxide metabolite isolated from the fungus Aspergillus terreus, has been recognized for its antibiotic properties. Early investigations have also revealed its potential as an anticancer agent. The racemic form, (Rac)-Terreic acid, is the subject of this technical guide, which aims to provide a detailed resource for researchers exploring its therapeutic potential. This document outlines the observed cytotoxic effects on cancer cell lines, in vivo antitumor activity, and proposes a potential mechanism of action. Furthermore, it provides adaptable experimental protocols for the continued investigation of this compound.

Cytotoxic and Anticancer Properties: A Summary of Available Data

The currently available data on the anticancer and cytotoxic properties of Terreic acid are primarily qualitative. The following table summarizes the key findings from existing research. It is important to note the absence of comprehensive dose-response studies and calculated IC50 values in the reviewed literature.

| Cancer Model | Cell Line/Animal Strain | Observed Effect | Concentration/Dosage | Citation |

| Human Cervical Carcinoma | HeLa | Morphological degeneration of cells. | > 6.25 µg/mL | [1] |

| Ehrlich Ascites Carcinoma | dd mice | An observable survival effect and no definite increase in body weight caused by ascites tumor cells. | 150 µ g/mouse daily for 8 consecutive days (i.p.) | [1] |

Proposed Mechanism of Action: The Role of a Quinone Epoxide

While the precise signaling pathways affected by (Rac)-Terreic acid in cancer cells have not been elucidated, its chemical structure as a quinone epoxide suggests a mechanism of action common to this class of compounds. The proposed pathway involves the induction of oxidative stress and subsequent apoptosis.

Signaling Pathway Diagram

Caption: Proposed apoptotic pathway of (Rac)-Terreic Acid.

Detailed Experimental Protocols

The following are detailed, adaptable protocols for the further investigation of the anticancer and cytotoxic properties of (Rac)-Terreic acid.

In Vitro Cytotoxicity Assay: MTT Assay on HeLa Cells

This protocol is designed to determine the cytotoxic effects of (Rac)-Terreic acid on the human cervical cancer cell line, HeLa.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

(Rac)-Terreic acid stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (Rac)-Terreic acid in complete DMEM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model

This protocol outlines a method to assess the in vivo antitumor efficacy of (Rac)-Terreic acid in a murine model.

Materials:

-

Swiss albino or dd mice (female, 6-8 weeks old)

-

Ehrlich Ascites Carcinoma (EAC) cells

-

(Rac)-Terreic acid solution (in a sterile, biocompatible vehicle)

-

Normal saline

-

Syringes and needles (26G)

-

Trypan blue solution

-

Hemocytometer

Procedure:

-

Tumor Inoculation: Inoculate 2 x 10^6 EAC cells intraperitoneally (i.p.) into each mouse.

-

Animal Grouping: Divide the mice into groups (n=6-10 per group):

-

Group 1: Normal control (no tumor inoculation, receives vehicle).

-

Group 2: EAC control (receives vehicle).

-

Group 3-5: Treatment groups (receive different doses of (Rac)-Terreic acid, e.g., 50, 100, 150 µ g/mouse/day ).

-

Group 6: Positive control (receives a standard anticancer drug, e.g., 5-Fluorouracil).

-

-

Drug Administration: Start drug administration 24 hours after tumor inoculation and continue for a predetermined period (e.g., 8-10 days) via i.p. injection.

-

Monitoring: Monitor the body weight, tumor volume (by measuring abdominal circumference), and survival of the mice daily.

-

Survival Analysis: Record the date of death for each mouse and calculate the mean survival time (MST) and the percentage increase in lifespan (%ILS).

-

%ILS = [(MST of treated group / MST of control group) - 1] x 100

-

-

Hematological and Biochemical Parameters (Optional): At the end of the experiment, blood can be collected for analysis of hematological and biochemical parameters.

-

Tumor Cell Count (Optional): After a specific treatment period, mice can be sacrificed, and the ascitic fluid collected to determine the viable tumor cell count using the trypan blue exclusion method.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation.

Conclusion and Future Directions

(Rac)-Terreic acid exhibits promising, albeit not yet fully characterized, anticancer and cytotoxic properties. The observed effects on HeLa cells and the Ehrlich ascites carcinoma model warrant further, more detailed investigation. Future research should prioritize:

-

Quantitative Cytotoxicity Studies: Determining the IC50 values of (Rac)-Terreic acid against a broad panel of cancer cell lines to understand its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by (Rac)-Terreic acid through techniques such as Western blotting, RT-PCR, and flow cytometry-based apoptosis assays.

-

In Vivo Efficacy Studies: Conducting comprehensive in vivo studies to obtain quantitative data on survival, tumor growth inhibition, and to assess potential toxicity.

-

Stereospecific Activity: Investigating the differential anticancer activities of the individual enantiomers of Terreic acid to inform potential stereoselective synthesis and drug development efforts.

The information and protocols provided in this technical guide serve as a foundational resource for the scientific community to build upon, with the ultimate goal of fully characterizing the therapeutic potential of (Rac)-Terreic acid.

References

(Rac)-Terreic Acid's Covalent Modification of MurA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. A validated and attractive target for the development of novel antibacterial agents is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][2] MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] Inhibition of MurA disrupts this pathway, leading to cell lysis and bacterial death.[2] While the antibiotic fosfomycin is a known covalent inhibitor of MurA, the rise of resistance necessitates the discovery of new inhibitory scaffolds.[1][3]

This technical guide provides an in-depth examination of the covalent modification of the MurA enzyme by (Rac)-Terreic acid, a natural product produced by the fungus Aspergillus terreus.[4][5][6] Terric acid, a quinone epoxide, has been shown to be a covalent inhibitor of MurA from Enterobacter cloacae and Escherichia coli in vitro.[4][6] This document will detail the quantitative aspects of this inhibition, provide comprehensive experimental protocols for its characterization, and visualize the key pathways and workflows involved.

Quantitative Analysis of MurA Inhibition by Terric Acid

The inhibitory activity of terreic acid against MurA has been quantitatively characterized, revealing a covalent mode of action that is dependent on the presence of the substrate UDP-N-acetylglucosamine (UNAG).[4][6] The key quantitative parameters are summarized in the table below.

| Parameter | Value | Organism/Enzyme | Conditions |

| IC50 | 14 ± 0.6 µM | E. cloacae MurA | Pre-incubation with 0.1 mM UNAG for 8 minutes.[1][4] |

| kinact * | 130 ± 5.5 M-1s-1 | E. cloacae MurA | In the presence of saturating UNAG.[1][4] |

| Bacterial IC50 | 4 µM | E. coli |

Note: The inactivation by terreic acid proceeds via a single-step interaction, without the formation of a rapidly reversible enzyme-inhibitor complex.[4]

Mechanism of Covalent Modification

Terreic acid inactivates MurA by forming a covalent bond with the thiol group of the active site cysteine residue, Cys115.[4][6] This is the same residue targeted by the antibiotic fosfomycin.[4][6] The reaction is dependent on the initial binding of the substrate UNAG, which induces a conformational change in MurA from an "open" to a "closed" state, making Cys115 accessible for modification.[2][4]

Interestingly, while both terreic acid and fosfomycin target the same residue, the structural consequences of their binding differ significantly. The MurA-fosfomycin complex remains in the closed conformation with the adduct buried in the active site.[4][6][7] In contrast, the formation of the Cys115-terreic acid adduct causes steric clashes that force the enzyme to revert to an open conformation, leading to the release of UNAG.[4][6][7] This results in a dead-end complex with the terreic acid adduct exposed to the solvent.[4][6][7] Although terreic acid is a potent in vitro inhibitor of MurA, some studies suggest that MurA may not be its primary cellular target in vivo.[8]

Visualizing the Pathways and Processes

To better understand the biological context and experimental investigation of terreic acid's interaction with MurA, the following diagrams illustrate the key pathways and workflows.

Caption: Overview of the bacterial peptidoglycan biosynthesis pathway, highlighting the initial step catalyzed by the MurA enzyme in the cytoplasm.

Caption: Covalent modification of MurA by terreic acid, proceeding through a substrate-bound intermediate and resulting in a dead-end complex.

Caption: A typical experimental workflow for the comprehensive characterization of the covalent inhibition of MurA by terreic acid.

Experimental Protocols

MurA Inhibition Kinetics Assay (Colorimetric)

This protocol is adapted from established methods to determine the inhibitory potency of terreic acid against MurA by quantifying the release of inorganic phosphate (Pi).[1][4]

Materials:

-

Purified MurA enzyme (from E. coli or E. cloacae)

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

(Rac)-Terreic acid

-

HEPES buffer (50 mM, pH 7.5)

-

Malachite green reagent for phosphate detection

-

96-well microplates

-

Microplate reader

Protocol for IC50 Determination:

-

Prepare a reaction mixture containing 50 mM HEPES (pH 7.5) and 0.1 mM UNAG.[1]

-

Add varying concentrations of terreic acid to the wells of a 96-well plate.

-

Add the MurA enzyme to the mixture and pre-incubate for 8 minutes at room temperature.[1]

-

Initiate the enzymatic reaction by adding 1 mM PEP.[1]

-

Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.[1]

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green assay.[1]

-

Plot the percentage of MurA activity against the logarithm of the terreic acid concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol for kinact Determination:

-

Incubate MurA (e.g., 5.0 µM) with varying concentrations of UNAG and terreic acid.[1]

-

At different time intervals, take aliquots (e.g., 10 µL) and add them to an assay mixture (e.g., 100 µL) containing 50 mM HEPES (pH 7.5), 0.5 µM MurA, 1 mM PEP, and 1 mM UNAG to measure the residual MurA activity.[1]

-

Plot the residual activity as a function of incubation time. The data should fit to a single-exponential decay equation to determine the observed inactivation rate constant (kobs).[1][4]

-

Plot the kobs values against the inhibitor concentration. The slope of this line represents the second-order inactivation rate constant (kinact).[4]

X-ray Crystallography of the MurA-Terreic Acid Complex

This protocol outlines the general steps for determining the crystal structure of MurA in complex with terreic acid.[1][4]

Materials:

-

Purified MurA enzyme

-

UNAG

-

(Rac)-Terreic acid

-

HEPES buffer (50 mM, pH 7.5)

-

Crystallization reagents (e.g., polyethylene glycol 400)

-

Cryo-protectant (if necessary)

-

X-ray diffraction equipment

Protocol:

-

Protein Expression and Purification: Express and purify MurA from a suitable host, such as E. coli or E. cloacae.[1]

-

Complex Formation: Incubate the purified MurA (e.g., at 10 mg/mL) with an excess of UNAG (e.g., 2.5 mM) and terreic acid (e.g., 2.5 mM) to form the covalent adduct.[1][4]

-

Crystallization:

-

Data Collection and Structure Determination:

-

Flash-cool the crystals in liquid nitrogen, using a cryo-protectant if necessary.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement and subsequent refinement.

-

Mass Spectrometry Analysis of the MurA-Terreic Acid Adduct

Mass spectrometry is used to confirm the covalent nature of the binding and to identify the specific site of modification. Both "top-down" (intact protein) and "bottom-up" (peptide analysis) approaches can be employed.

Materials:

-

Purified MurA enzyme

-

(Rac)-Terreic acid

-

Mass spectrometry-compatible buffers (e.g., ammonium bicarbonate)

-

Reducing and alkylating agents (e.g., DTT and iodoacetamide) for bottom-up analysis

-

Protease (e.g., trypsin)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol for Intact Protein (Top-Down) Analysis:

-

Incubate MurA with an excess of terreic acid in a suitable buffer.

-

Remove unbound terreic acid using a desalting column.

-

Analyze the intact protein by LC-MS.

-

Compare the deconvoluted mass spectrum of the treated protein with that of the untreated protein. A mass increase corresponding to the molecular weight of terreic acid confirms covalent adduct formation.

Protocol for Peptide Mapping (Bottom-Up) Analysis:

-

Form the covalent adduct as described above.

-

Denature the protein, then reduce and alkylate the cysteine residues (optional, can help in identifying the modified cysteine).

-

Digest the protein into peptides using a specific protease like trypsin.

-

Separate the resulting peptides by reverse-phase liquid chromatography coupled to a mass spectrometer (LC-MS/MS).

-

Acquire MS/MS data for the peptides.

-

Analyze the data to identify the peptide containing the mass modification corresponding to terreic acid. Fragmentation data from MS/MS will pinpoint Cys115 as the site of covalent attachment.

Conclusion

(Rac)-Terreic acid serves as a potent in vitro covalent inhibitor of the bacterial enzyme MurA, acting through the alkylation of the active site Cys115 residue. The kinetic and structural characterization of this interaction provides valuable insights for the rational design of novel antibiotics targeting the peptidoglycan biosynthesis pathway. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate this and other covalent inhibitors of MurA, facilitating the discovery and development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 4. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Covalent Chemical Tools for Profiling Post-Translational Modifications [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

(Rac)-Terreic Acid: An In-Depth Technical Guide to its In Vitro Antibacterial Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial properties of (Rac)-Terreic acid, a natural product derived from the fungus Aspergillus terreus. First identified for its antibiotic properties over 60 years ago, recent research has illuminated its specific molecular interactions, though questions about its primary cellular target remain.[1] This document synthesizes the available data on its antibacterial spectrum, mechanism of action, and the experimental protocols used for its characterization.

In Vitro Antibacterial Spectrum

While (Rac)-Terreic acid is reported to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a wide panel of bacterial strains, are not extensively detailed in the current scientific literature.[2] The majority of research has focused on its effects on specific model organisms to elucidate its mechanism of action.

Table 1: Summary of Reported In Vitro Antibacterial Activity of (Rac)-Terreic Acid

| Bacterial Species | Strain(s) | Activity Type | Quantitative Data (MIC) | Source(s) |

| Enterobacter cloacae | Not specified | Enzyme Inhibition | Not Reported | [1][3] |

| Escherichia coli | K12, ATCC 25922 | Enzyme Inhibition, Bacteriostatic | Not Reported | [1][3][4] |

| General | Gram-positive strains | Broad Activity | Not Reported | [2] |

| General | Gram-negative strains | Broad Activity | Not Reported | [2] |

Note: The primary focus of existing research has been on the enzymatic inhibition of MurA rather than on determining whole-cell MICs.

Mechanism of Action: Covalent Inhibition of MurA

The most well-characterized antibacterial action of terreic acid is the covalent inhibition of UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA), a critical cytosolic enzyme in the biosynthesis of the bacterial cell wall.[1][5]

The MurA Pathway

MurA catalyzes the first committed step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1] This pathway is essential for bacterial survival, making MurA an established target for antibiotics like fosfomycin.[1]

Terreic Acid as a MurA Inhibitor

Terreic acid acts as a covalent inhibitor of MurA from E. cloacae and E. coli.[1][5] The mechanism involves the following key steps:

-

Substrate Binding: The inactivation process is dependent on the substrate UNAG. Terreic acid does not effectively inhibit the enzyme in its free state; MurA must first bind to UNAG, inducing a "closed" conformational state.[1]

-

Covalent Modification: In this closed state, the quinone epoxide ring of terreic acid becomes susceptible to nucleophilic attack. The thiol group of a critical cysteine residue at position 115 (Cys115) in the MurA active site covalently attaches to the quinine ring of terreic acid.[1]

-

Enzyme Inactivation: This covalent modification forms a dead-end complex. Interestingly, the formation of the bulky Cys115-terreic acid adduct forces the enzyme into an "open" conformation and causes the release of UNAG.[5] This contrasts with the antibiotic fosfomycin, which also targets Cys115 but traps the enzyme in a closed state.[5]

Kinetic studies have established an inactivation rate constant (kinact) of 130 M-1s-1 for this process, which is approximately 50-fold less potent than that of fosfomycin under identical conditions.[1]

Is MurA the Primary In Vivo Target?

Despite the clear in vitro evidence of MurA inhibition, some studies suggest it may not be the primary cellular target of terreic acid in vivo. Research on E. coli strains showed that overexpressing MurA conferred resistance to fosfomycin but failed to protect the cells from treatment with terreic acid.[4] Furthermore, flow cytometry revealed that terreic acid's antibiotic action appears to be primarily bacteriostatic (inhibiting growth) rather than bactericidal (killing bacteria), unlike fosfomycin.[4] This suggests that the antibiotic activity of terreic acid may proceed through a different, as-yet-unidentified mechanism of action within the cell.[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antibacterial properties of (Rac)-Terreic acid.

MurA Inactivation Assay Protocol

This protocol describes the in vitro method used to determine the rate of MurA enzyme inactivation by terreic acid.

Materials:

-

Purified MurA enzyme (e.g., from E. cloacae or E. coli)

-

Terreic acid solution

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Reaction Buffer: 50 mM HEPES (pH 7.5)

-

Spectrophotometer

Procedure:

-

Enzyme-Inhibitor Incubation:

-

In an incubation mixture, combine MurA enzyme (e.g., 5.0 µM) with varying concentrations of UNAG and terreic acid.

-

Perform this incubation in the absence of reducing agents like DTT, as they can inactivate terreic acid.[1]

-

Incubate at a controlled temperature.

-

-

Time-Point Sampling:

-

At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot (e.g., 10 µL) from the incubation mixture.

-

-

Residual Activity Assay:

-

Immediately add the aliquot to an assay mixture containing the reaction buffer, a saturating concentration of UNAG (e.g., 1 mM), and PEP (e.g., 1 mM).

-

Monitor the enzymatic reaction by observing the decrease in PEP absorbance at 232 nm using a spectrophotometer.

-

The rate of this reaction corresponds to the residual activity of the MurA enzyme.

-

-

Data Analysis:

-

Plot the natural logarithm of the residual MurA activity against the incubation time.

-

The slope of this plot gives the observed inactivation rate constant (kobs) for each terreic acid concentration.

-

Plot the kobs values against the corresponding terreic acid concentrations. The slope of this second plot yields the second-order inactivation rate constant (kinact).

-

Minimum Inhibitory Concentration (MIC) Determination Protocol

While specific MIC data for terreic acid is sparse, the following is a standard broth microdilution protocol representative of the method used to determine the MIC of an antibacterial compound.

Materials:

-

(Rac)-Terreic acid stock solution

-

Sterile 96-well microtiter plates

-

Bacterial culture in log-phase growth

-

Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

-

Incubator

Procedure:

-

Prepare Antibiotic Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the terreic acid stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 serves as a positive control (no drug), and column 12 serves as a sterility control (no bacteria).

-

-

Inoculate Bacteria:

-

Dilute the log-phase bacterial culture to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of terreic acid in which there is no visible growth.

-

Discussion and Future Directions

(Rac)-Terreic acid presents a compelling case study in antibacterial research. It has a well-defined and potent inhibitory mechanism against an essential bacterial enzyme, MurA, in vitro. However, the discrepancy between its in vitro enzymatic activity and its in vivo cellular effects highlights the complexity of antibiotic action.[1][4] The evidence suggesting MurA is not the primary target in living bacteria opens up new avenues of investigation.

Future research should prioritize two main areas:

-

Comprehensive Spectrum Analysis: A systematic evaluation of the MIC of terreic acid against a broad and diverse panel of clinically relevant Gram-positive and Gram-negative bacteria is crucial to truly understand its antibacterial spectrum and potential clinical utility.

-

Target Identification: Advanced techniques such as proteomics, transcriptomics, and genetic screening could be employed to identify the true cellular target(s) responsible for its bacteriostatic effects in vivo. Understanding this will be critical for any future drug development efforts.

Conclusion

(Rac)-Terreic acid is a fungal metabolite with established in vitro inhibitory activity against the bacterial cell wall synthesis enzyme MurA. While its precise molecular interaction with MurA is well-documented, its broader antibacterial spectrum remains poorly quantified, and its primary cellular target in vivo is likely not MurA. Its bacteriostatic nature and unique profile warrant further investigation to determine its true mechanism of action and to fully characterize its potential as a lead compound in the development of new antibacterial agents.

References

- 1. The Fungal Product Terreic Acid is a Covalent Inhibitor of the Bacterial Cell Wall Biosynthetic Enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The fungal product terreic acid is a covalent inhibitor of the bacterial cell wall biosynthetic enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (±)-Terreic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (±)-terreic acid, a naturally occurring antibiotic with potential applications in drug development. The synthesis is based on the route reported by Sheehan and Lo, which offers an efficient pathway to this racemic compound. This protocol includes step-by-step experimental procedures, quantitative data summarized in tables for clarity, and a visual representation of the synthetic pathway.

Introduction